![molecular formula C11H13ClN2S B2859746 2-(4-Phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride CAS No. 1353501-97-9](/img/structure/B2859746.png)
2-(4-Phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride
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Overview
Description
“2-(4-Phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride” is a chemical compound with the empirical formula C11H13ClN2S . Thiazoles, which include this compound, have been found to have a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Molecular Structure Analysis
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antimicrobial Activity
Thiazoles have been found to have antimicrobial properties. For instance, sulfazole, a compound containing a thiazole moiety, is used as an antimicrobial drug .
Antiretroviral Activity
Thiazoles also have antiretroviral properties. Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole ring .
Antifungal Activity
Thiazole derivatives have been found to have antifungal properties. Abafungin is an example of an antifungal drug that contains a thiazole moiety .
Anticancer Activity
Thiazoles have been found to have anticancer properties. Tiazofurin is an example of an anticancer drug that contains a thiazole moiety . Additionally, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported to have cytotoxicity activity on three human tumor cell lines .
Anti-Alzheimer Activity
Thiazole derivatives have been found to have anti-Alzheimer properties .
Antihypertensive Activity
Thiazoles have been found to have antihypertensive properties .
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been reported to exhibit antimicrobial activity, suggesting potential targets could be microbial cells .
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, leading to dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral effects . This suggests that these compounds may interfere with various biochemical pathways essential for the survival and replication of microorganisms.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been reported to exhibit significant antimicrobial activity, suggesting that these compounds could assist in the development of lead compounds as a treatment against microbial infection .
Action Environment
The efficacy of thiazole derivatives can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
2-(4-phenyl-1,3-thiazol-5-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c12-7-6-10-11(13-8-14-10)9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLIFVIXHTYCMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=N2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride |
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